Clausine O

Description

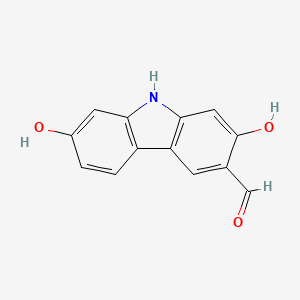

Clausine O is a naturally occurring carbazole alkaloid first isolated from Clausena excavata roots . It belongs to the 1-oxygenated carbazole subclass, characterized by a tricyclic aromatic framework with oxygen-containing substituents. Carbazole alkaloids are widely distributed in the Clausena genus (Rutaceae family), which has ethnomedicinal uses in treating inflammatory, microbial, and neoplastic diseases . This compound’s structure includes a carbazole core with a hydroxyl group at position 7 and a formyl group at position 3, as confirmed by NMR and X-ray crystallography .

Properties

Molecular Formula |

C13H9NO3 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

2,7-dihydroxy-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C13H9NO3/c15-6-7-3-10-9-2-1-8(16)4-11(9)14-12(10)5-13(7)17/h1-6,14,16-17H |

InChI Key |

RTRVKTRUQDUIKV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)NC3=C2C=C(C(=C3)O)C=O |

Canonical SMILES |

C1=CC2=C(C=C1O)NC3=C2C=C(C(=C3)O)C=O |

Synonyms |

clausine O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Hydroxyl groups at position 7 enhance cytotoxicity, while methoxy groups favor tyrosinase inhibition. Formyl groups at position 3 are critical for binding enzymatic pockets .

- Therapeutic Potential: this compound is a lead candidate for antitumor drug development, while Clausine K is promising in depigmentation therapies .

- Synthetic Optimization : Palladium-catalyzed methods improve yields for scalable production .

Q & A

Q. What are the foundational steps for isolating and characterizing Clausine O from natural sources?

Methodological guidance: Begin with bioassay-guided fractionation of plant extracts using column chromatography. Validate purity via HPLC (High-Performance Liquid Chromatography) with UV/Vis or MS detection . Confirm structural identity using NMR (¹H, ¹³C, 2D-COSY) and compare spectral data with published literature. Include controls (e.g., solvent blanks) to rule out contamination .

Q. How can researchers design a robust literature review to identify gaps in this compound research?

Use systematic review frameworks: Define search terms (e.g., "this compound biosynthesis," "bioactivity") across databases like PubMed, SciFinder, and Web of Science. Apply Boolean operators (AND/OR) and citation tracking tools to map historical and recent studies. Critically evaluate methodologies in existing papers for reproducibility issues (e.g., lack of negative controls in bioassays) .

Q. What experimental controls are essential for validating this compound’s bioactivity in vitro?

Include:

Q. How should researchers address variability in this compound yield during extraction?

Standardize extraction protocols: Use fixed solvent ratios (e.g., methanol:water 70:30), temperature (e.g., 25°C), and sonication duration. Document seasonal variations in plant material and pre-process samples via lyophilization to minimize moisture interference .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in Prism/GrapPad) to calculate IC₅₀ values. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Validate assumptions (normality, homogeneity of variance) via Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Adopt multi-omics approaches: Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interactions. Validate findings using CRISPR/Cas9 knockout models of putative targets. Cross-reference results with cheminformatics tools (e.g., molecular docking) to assess binding affinity .

Q. What strategies optimize the synthetic pathway for this compound analogs with enhanced bioactivity?

Employ retrosynthetic analysis to identify key intermediates. Use flow chemistry for high-precision reaction control and in-line FTIR for real-time monitoring. Screen catalysts (e.g., organocatalysts vs. transition metals) for enantioselectivity. Validate stereochemistry via X-ray crystallography .

Q. How can researchers design a longitudinal study to assess this compound’s pharmacokinetics in vivo?

- Population (P) : Rodent models (e.g., Sprague-Dawley rats).

- Intervention (I) : Oral vs. intravenous administration.

- Comparison (C) : Vehicle-treated group.

- Outcome (O) : Plasma concentration (LC-MS/MS), half-life, and bioavailability. Use non-compartmental analysis (NCA) for pharmacokinetic modeling .

Q. What computational methods predict this compound’s interactions with non-target proteins?

Leverage molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Apply machine learning (e.g., Random Forest classifiers) trained on PubChem BioAssay data to predict off-target effects. Validate predictions via SPR (Surface Plasmon Resonance) binding assays .

Q. How should conflicting results in this compound’s cytotoxicity across cell lines be interpreted?

Conduct meta-analysis: Aggregate data from independent studies, adjusting for variables (e.g., cell passage number, serum concentration). Use funnel plots to detect publication bias. Perform sensitivity analysis to identify outlier datasets. Validate hypotheses via isogenic cell lines differing in specific pathways (e.g., p53 status) .

Methodological Considerations

- Data Reprodubility : Share raw spectra, chromatograms, and experimental protocols in supplementary materials to enable replication .

- Ethical Compliance : Adhere to ABS (Access and Benefit-Sharing) guidelines when sourcing plant material .

- Interdisciplinary Collaboration : Integrate phytochemistry, bioinformatics, and pharmacology to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.